molecular formula C5H11Cl2FN4 B2410490 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride CAS No. 2260931-89-1

2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride

Cat. No.: B2410490
CAS No.: 2260931-89-1
M. Wt: 217.07
InChI Key: FNALLUIMVBMWMA-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a fluoro group and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-fluoroethanamine with 3-methyl-4H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The fluoro group and triazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-(4-fluorophenyl)ethylamine: Another fluoro-containing compound with different biological activity.

    1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: A structurally similar compound with a thiazole ring instead of a triazole ring.

Uniqueness

2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride is unique due to the presence of both a fluoro group and a triazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN4.2ClH/c1-10-5(3-8-9-10)4(7)2-6;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNALLUIMVBMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(CF)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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